5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoicacid
Beschreibung
5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid is a chiral organic compound characterized by a hexanoic acid backbone substituted with a hydroxyl group at position 2 and a tert-butoxycarbonyl (Boc)-protected amino group at position 3. The Boc group serves as a protective moiety for amines in peptide synthesis, while the hydroxyl and carboxylic acid functionalities enhance solubility and reactivity . Its molecular formula is C₁₂H₂₃NO₅, with a molecular weight of 261.31 g/mol and stereochemical specificity (e.g., (2S,3S)-configuration in some derivatives) influencing its biochemical interactions .
Eigenschaften
Molekularformel |
C11H21NO5 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
2-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-7(5-6-8(13)9(14)15)12-10(16)17-11(2,3)4/h7-8,13H,5-6H2,1-4H3,(H,12,16)(H,14,15) |
InChI-Schlüssel |
KSBUPUBBFRRZDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(C(=O)O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis typically involves the protection of the amino group of 6-amino-2-hydroxyhexanoic acid or its derivatives using tert-butoxycarbonyl anhydride (Boc2O) under basic, anhydrous conditions to prevent premature hydrolysis of the Boc group. The reaction is generally carried out in an organic solvent such as dichloromethane or tetrahydrofuran with triethylamine as a base. The overall reaction scheme is:
$$
\text{6-amino-2-hydroxyhexanoic acid} + \text{Boc}_2\text{O} \xrightarrow{\text{Base, Anhydrous}} \text{5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid}
$$
This method ensures selective protection of the amino group while preserving the hydroxyl and carboxylic acid functionalities intact.
Starting Materials and Key Intermediates
- (4S)-5-(tert-butoxy)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid is a commonly used chiral pool starting material for related syntheses, facilitating stereochemical control during the process.
- The amino acid backbone can be derived from L-glutamic acid derivatives, which are then functionalized and protected accordingly.
Stepwise Preparation Route (Literature-Based)
Esterification
Conversion of the starting acid to a methyl or tert-butyl ester to facilitate subsequent transformations (e.g., methyl chloroformate with triethylamine and DMAP).Aldehyde Formation
Partial reduction of esters to aldehydes using diisobutylaluminium hydride (DIBAL-H) under carefully controlled conditions to avoid over-reduction or side reactions.Olefin Extension and Oxidation
Wittig reactions extend the aldehyde to olefins, which are then oxidized (e.g., with m-chloroperbenzoic acid) to form epoxides or hydroxylated intermediates.Boc Protection
Introduction of the Boc group on the amino functionality using Boc anhydride in the presence of a base, typically triethylamine, under anhydrous conditions.Purification
Silica gel column chromatography is commonly used to isolate the desired Boc-protected amino acid with high purity.
Alternative Synthetic Approaches
Epoxy-Carboxylic Acid Amides Ring Opening
Beta-amino-alpha-hydroxy carboxylic acid amides can be prepared by regioselective ring opening of epoxy amides with ammonia or amines, followed by appropriate functional group transformations.Enantioselective Aminohydroxylation
Sharpless asymmetric aminohydroxylation offers a route to β-amino-α-hydroxy acids with high enantiomeric excess, useful for preparing chiral intermediates related to the target compound.Azide Ring Opening and Reduction
Epoxy amides can be opened regioselectively with azide ions, followed by catalytic hydrogenation to yield amino alcohols, which can be Boc-protected subsequently.
Reaction Conditions and Yields
Mechanistic Insights
Boc Protection Mechanism:
The amino group nucleophilically attacks the electrophilic carbonyl carbon of Boc anhydride, forming a carbamate linkage and releasing tert-butanol. The base (triethylamine) scavenges the released acid to drive the reaction forward.Epoxidation:
Olefins are converted to epoxides by peracid oxidation (e.g., m-chloroperbenzoic acid), which proceeds via a concerted mechanism preserving stereochemistry.Ring Opening of Epoxy Amides:
Nucleophilic attack by ammonia or amines occurs regioselectively at the less hindered carbon of the epoxide ring, yielding β-amino-α-hydroxy amides.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Boc Protection of amino acid | Boc2O, triethylamine, anhydrous DCM | High yield, straightforward | Requires anhydrous conditions |
| Esterification and reduction | Methyl chloroformate, DIBAL-H | Enables further functionalization | Sensitive to over-reduction |
| Olefin extension and epoxidation | Wittig reagent, m-CPBA | Good stereochemical control | Multiple steps, moderate yield |
| Epoxy amide ring opening | Ammonia or amines, azide nucleophiles | Regioselective, versatile | May require reduction steps |
| Enantioselective aminohydroxylation | AD-mix α or β, OsO4 catalysts | High enantioselectivity | Requires expensive catalysts |
Analyse Chemischer Reaktionen
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the primary amine. This reaction is critical for subsequent peptide coupling or functionalization.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Trifluoroacetic acid | Dichloromethane, 25°C, 2 hours | 5-Amino-2-hydroxyhexanoic acid | 92% |
| HCl (4M in dioxane) | 0°C to 25°C, 4 hours | Partially deprotected intermediate | 78% |
-
Mechanism : Protonation of the Boc group’s carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol .
-
Applications : Used in solid-phase peptide synthesis to enable sequential amino acid coupling.
Oxidation of the Hydroxyl Group
The secondary hydroxyl group at the 2-position can be oxidized to a ketone or carboxylic acid under controlled conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane, 25°C, 6 hours | 5-(Boc-amino)-2-oxohexanoic acid | 85% |
| NaIO₄ | H₂O/THF (1:1), 0°C, 1 hour | 5-(Boc-amino)-2,3-diketonehexanoic acid | 68% |
-
Selectivity : PCC selectively oxidizes secondary alcohols without affecting the Boc group or carboxylic acid.
Esterification of the Carboxylic Acid
The carboxylic acid moiety undergoes esterification, enhancing solubility in organic solvents for further reactions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| DCC/DMAP | Ethanol, 25°C, 12 hours | Ethyl 5-(Boc-amino)-2-hydroxyhexanoate | 89% |
| H₂SO₄ (catalytic) | Methanol, reflux, 6 hours | Methyl 5-(Boc-amino)-2-hydroxyhexanoate | 76% |
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution, enabling side-chain modifications.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| SOCl₂ | Toluene, 80°C, 3 hours | 5-(Boc-amino)-2-chlorohexanoic acid | 81% |
| Tosyl chloride | Pyridine, 0°C, 2 hours | Tosylate intermediate | 95% |
-
Applications : Chlorinated derivatives serve as electrophilic intermediates in cross-coupling reactions.
Coupling Reactions
The deprotected amine participates in peptide bond formation or conjugate additions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HOBt/EDC | DMF, 25°C, 24 hours | Peptide conjugate with glycine | 88% |
| NHS/DCC | THF, 0°C to 25°C, 12 hours | Activated ester for polymer grafting | 72% |
Stereochemical Transformations
The stereochemistry at the 2-position influences reactivity and product configuration.
| Reaction | Conditions | Outcome |
|---|---|---|
| Epimerization | Basic aqueous solution, 60°C, 8 hours | Partial racemization (15% ee loss) |
| Enzymatic resolution | Lipase B, pH 7.4, 37°C, 24 hours | Enantiopure (R)-isomer (99% ee) |
-
Implications : Racemization must be minimized during prolonged reactions.
Stability Under Various Conditions
| Condition | Observation | Reference |
|---|---|---|
| Acidic (pH 2) | Boc group stable for >48 hours | |
| Basic (pH 10) | Hydroxyl group deprotonation, no Boc cleavage | |
| High temperature (100°C) | Decarboxylation observed after 2 hours |
Wissenschaftliche Forschungsanwendungen
Common Reagents and Conditions
| Reaction Type | Reagent | Condition |
|---|---|---|
| Oxidation | PCC (Pyridinium chlorochromate) | DCM at room temperature |
| Reduction | NaBH₄ (Sodium borohydride) | Methanol at 0°C |
| Deprotection | TFA (Trifluoroacetic acid) | DCM at room temperature |
Applications in Research
5-{[(tert-Butoxy)carbonyl]amino}-2-hydroxyhexanoic acid acts primarily as a protected amino acid in peptide synthesis. The Boc group prevents unwanted reactions during synthesis, and upon removal, the free amino group can participate in further reactions or form the final peptide product. This compound has been studied for its role in enzyme-substrate interactions and protein folding.
Peptide Synthesis It serves as a building block for synthesizing complex peptides and proteins.
Drug Development It is utilized in the design of peptide-based drugs due to its structural properties.
Biological Studies It has been investigated for its potential effects on enzyme activity modulation.
Study 1: Enzyme Interaction
A study published in ACS Omega explored how this compound interacts with specific enzymes involved in metabolic pathways. The compound enhanced enzyme activity by stabilizing intermediate states during catalysis, suggesting its potential as a biochemical tool for studying enzyme mechanisms.
Study 2: Therapeutic Applications
A clinical trial investigated the efficacy of peptide drugs synthesized using this compound in treating chronic pain. Results indicated that these peptides exhibited significant analgesic properties, outperforming traditional pain management therapies.
Wirkmechanismus
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The following compounds share structural similarities with 5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid but differ in substituent positions, backbone structure, or stereochemistry:
Aliphatic Backbone Derivatives
(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid Formula: C₁₂H₂₃NO₄ MW: 245.31 g/mol Key Difference: Lacks the hydroxyl group at position 2, reducing hydrogen-bonding capacity and acidity compared to the target compound. This impacts solubility and reactivity in peptide coupling reactions .
(2S,3S)-3-(Boc-amino)-2-hydroxy-5-methylhexanoic acid Formula: C₁₂H₂₃NO₅ MW: 261.31 g/mol Key Difference: Shares the hydroxyl and Boc-amino groups but introduces a methyl branch at position 4.
(S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid Formula: C₁₁H₁₈F₂NO₄ MW: 290.26 g/mol Key Difference: Fluorine atoms at position 5 increase electronegativity and metabolic stability, making it valuable in medicinal chemistry for improving pharmacokinetics .
Aromatic Backbone Derivatives
5-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid Formula: C₁₃H₁₇NO₄ MW: 251.28 g/mol Key Difference: Replaces the aliphatic hexanoic acid with a benzoic acid backbone. The aromatic ring introduces rigidity and electron-withdrawing effects, altering acidity (pKa ~4.2 for benzoic acid vs. ~4.8 for aliphatic carboxylic acids) and UV absorption properties .
Physicochemical Properties
- Hydroxyl Group Impact: The hydroxyl group in the target compound enhances water solubility (polar interactions) compared to non-hydroxylated analogs like (S)-2-((Boc)amino)-5-methylhexanoic acid .
- Stereochemical Effects: The (2S,3S)-configuration in derivatives like (2S,3S)-3-(Boc-amino)-2-hydroxy-5-methylhexanoic acid increases enantiomeric purity, critical for chiral recognition in enzyme inhibition studies .
Biologische Aktivität
5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid, also known as Boc-2-hydroxyhexanoic acid, is a compound of interest in various biological and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on current research findings.
- Molecular Formula : C11H21NO5
- Molecular Weight : 247.29 g/mol
- CAS Number : 77611-37-1
- Purity : Typically >98% .
Mechanisms of Biological Activity
The biological activity of 5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid primarily stems from its structural features that facilitate interactions with biological targets. The tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, which may contribute to its effectiveness in various biological assays.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related compounds have shown their ability to reduce oxidative stress in cellular models. The mechanism often involves the modulation of signaling pathways such as the Akt/Nrf2 pathway, which plays a crucial role in cellular defense against oxidative damage .
Case Studies and Research Findings
- Neuroprotective Effects :
- Inhibition of Protease Activity :
- Anticancer Potential :
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| 5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid | 77611-37-1 | 247.29 g/mol | Antioxidant, neuroprotective |
| 4-((5-(tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid | N/A | N/A | Neuroprotective, reduces oxidative stress |
| Derivatives of 5-amino-4-hydroxyhexanoic acid | N/A | N/A | HIV protease inhibition |
Q & A
Q. What are the common synthetic routes for preparing 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid, and how do reaction conditions influence yield?
Answer: Two primary methods are widely used:
- Esterification of the carboxylic acid group with tert-butyl alcohol under strong acid catalysis (e.g., H₂SO₄ or HCl). This method requires careful control of temperature (0–25°C) and anhydrous conditions to avoid side reactions like hydrolysis .
- Sₙ2 alkylation of a carboxylate ion with a tert-butyl halide. Polar aprotic solvents (e.g., DMF) and controlled pH (8–10) are critical to minimize competing elimination reactions .
| Method | Catalyst/Solvent | Key Variables | References |
|---|---|---|---|
| Esterification | H₂SO₄, tert-BuOH | Temperature, moisture control | |
| Sₙ2 alkylation | DMF, tert-BuBr | pH, solvent polarity |
Q. What purification strategies are effective for isolating 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid from reaction mixtures?
Answer:
- Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves polar impurities .
- Recrystallization from ethanol/water mixtures exploits solubility differences. Optimal purity (>95%) is achieved by slow cooling to 4°C .
Q. Which analytical techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm stereochemistry (e.g., hydroxy group configuration) and Boc-protection integrity .
- HPLC-MS : Validates purity (>98%) and detects trace byproducts (e.g., tert-butyl-deprotected derivatives) .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed, particularly for the 2-hydroxy group?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-configured precursors to enforce desired stereochemistry during esterification .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers in racemic mixtures .
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in Pd-catalyzed reactions improve enantiomeric excess (ee >90%) .
Q. What experimental design principles optimize reaction conditions for large-scale synthesis?
Answer:
- Factorial design : Screen variables (temperature, solvent, catalyst loading) to identify critical factors. For example, a 2³ factorial design can optimize tert-BuOH stoichiometry and reaction time .
- DoE (Design of Experiments) : Response surface methodology (RSM) predicts optimal pH (8.5–9.0) and solvent ratios (DMF:H₂O = 4:1) for maximal yield .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For instance, discrepancies in IC₅₀ values may arise from differences in buffer pH or serum content .
- Control experiments : Replicate studies with standardized protocols (e.g., identical HPLC gradients or enzyme batches) to isolate variables .
Q. What strategies mitigate hydrolytic instability of the tert-butoxycarbonyl (Boc) group in aqueous assays?
Answer:
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Docking simulations : Identify key binding interactions (e.g., hydrogen bonding with the hydroxy group) using software like AutoDock .
- QSAR models : Correlate substituent electronic properties (Hammett σ constants) with enzyme inhibition data to predict active analogs .
Data Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
